1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE
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Overview
Description
1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring substituted with acetyl, amino, and dimethylphenyl groups
Preparation Methods
The synthesis of 1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another approach involves the use of diazine alkaloids as building blocks, which can be functionalized through various synthetic methodologies .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often require careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions to study reaction mechanisms and pathways.
Biology: The compound’s structural features make it a potential candidate for studying biological interactions and enzyme inhibition.
Medicine: It may have potential therapeutic applications due to its ability to interact with biological targets, making it a subject of interest in drug discovery and development.
Mechanism of Action
The mechanism of action of 1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .
Comparison with Similar Compounds
1-[4-ACETYL-1-(2-AMINO-4,5-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-1-ETHANONE can be compared with other similar compounds, such as:
Pyrrole derivatives: These compounds share the pyrrole ring structure but differ in their substituents, leading to variations in their chemical and biological properties.
Thiophene derivatives: These compounds have a sulfur atom in place of the nitrogen in the pyrrole ring and are known for their diverse applications in medicinal chemistry and materials science.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-[4-acetyl-1-(2-amino-4,5-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-9-7-15(19)16(8-10(9)2)20-11(3)17(13(5)21)18(12(20)4)14(6)22/h7-8H,19H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTZZPHJFDMXCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)N2C(=C(C(=C2C)C(=O)C)C(=O)C)C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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